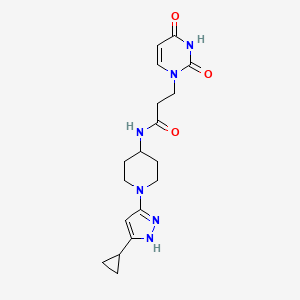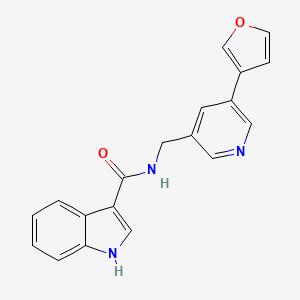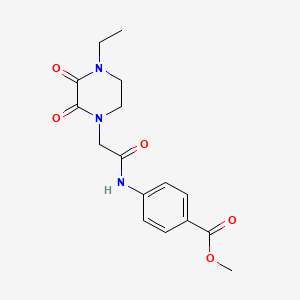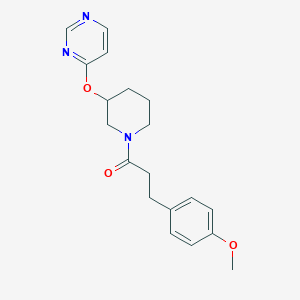![molecular formula C15H15N3O4S B2803520 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2309568-83-8](/img/structure/B2803520.png)
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thiadiazole ring, a pyrrolidine ring, and a dioxin ring. These functional groups could potentially influence the compound’s reactivity and biological activity.Aplicaciones Científicas De Investigación
Novel Derivatives Synthesis and Evaluation
Research has focused on synthesizing novel chemical derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin structures for potential therapeutic applications. For instance, compounds with the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been evaluated for their B-Raf inhibitory and anti-proliferation activities, showing promise in melanoma treatment due to potent biological activity (Yang et al., 2012). Another study synthesized novel derivatives for anticonvulsant activity, finding some compounds with significant protective indexes, suggesting potential applications in epilepsy treatment (Malik & Khan, 2014).
Mechanistic Insights and Binding Models
Docking simulations and 3D QSAR studies have been performed to understand the binding models and interactions between these novel compounds and biological targets. This approach aids in designing more potent B-Raf inhibitors for future research, highlighting the structural importance of the 2,3-dihydrobenzo[b][1,4]dioxin component in enhancing bioactivity through improved receptor binding (Yang et al., 2012).
Antimicrobial and Antitubercular Applications
Some studies have explored the antimicrobial and antitubercular potential of derivatives, revealing that certain compounds exhibit significant activity. For example, novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and tested, displaying promising antitubercular and antifungal properties, which could contribute to the development of new treatments for infectious diseases (Syed et al., 2013).
Electrochemical and Biosensor Applications
The unique electronic properties of compounds containing benzo[d]dioxin structures have also been investigated for their potential in electrochromic materials and biosensors. Conducting polymers with such units have been synthesized and applied in biosensors, demonstrating their utility in enzymatic reaction monitoring and potential for bioanalytical applications (Emre et al., 2011).
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. While specific safety and hazard information for this compound is not available, compounds with similar structures, such as 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, have been classified as combustible and acutely toxic .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVYZJQXKZQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)

